molecular formula C12H21NO4 B13476674 trans-1-Boc-4-ethyl-pyrrolidine-3-carboxylic Acid

trans-1-Boc-4-ethyl-pyrrolidine-3-carboxylic Acid

Cat. No.: B13476674
M. Wt: 243.30 g/mol
InChI Key: AYHWHPDMLFMSLP-RKDXNWHRSA-N
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Description

rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid: is a compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions . The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Free amine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of stereochemistry and chiral separation techniques.

Biology:

Medicine:

  • Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.

Industry:

  • Applied in the development of pharmaceuticals and agrochemicals, where it serves as a building block for active ingredients.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid is primarily related to its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during chemical transformations. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Uniqueness:

  • The presence of the ethyl group and the specific stereochemistry of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid makes it unique compared to other Boc-protected compounds. This structural uniqueness can influence its reactivity and applications in synthesis and research.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

(3S,4S)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H21NO4/c1-5-8-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1

InChI Key

AYHWHPDMLFMSLP-RKDXNWHRSA-N

Isomeric SMILES

CC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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